N-苄基-4-乙氧基苯胺

描述

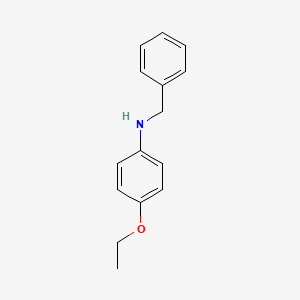

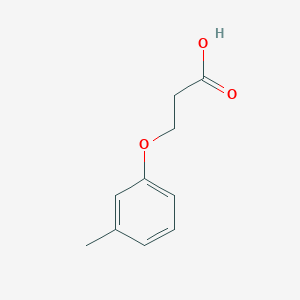

N-benzyl-4-ethoxyaniline is a compound that can be inferred to have a benzyl group attached to the nitrogen atom of an aniline, with an ethoxy group at the 4-position of the benzene ring. While the provided papers do not directly discuss N-benzyl-4-ethoxyaniline, they do provide insights into related compounds and their chemical behavior, which can be useful for understanding the properties and potential reactivity of N-benzyl-4-ethoxyaniline.

Synthesis Analysis

The synthesis of related compounds, such as quinazolinone derivatives, involves the reaction of nitrogen nucleophiles with 2-ethoxy-(4H)-3,1-benzoxazin-4-one . This suggests that N-benzyl-4-ethoxyaniline could potentially be synthesized through similar nucleophilic substitution reactions, where the nitrogen nucleophile would be a benzylamine derivative. The synthesis of N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives also indicates that N-benzyl-4-ethoxyaniline could be synthesized by reacting a suitable benzyl halide with 4-ethoxyaniline under appropriate conditions.

Molecular Structure Analysis

The molecular and crystal structure of compounds similar to N-benzyl-4-ethoxyaniline, such as N-(4-n-butyloxybenzylidene)-4'-ethylaniline , have been determined using X-ray diffraction. These studies reveal that the molecular conformation and crystal packing can significantly influence the properties of such compounds. Although the exact structure of N-benzyl-4-ethoxyaniline is not provided, it can be postulated that its structure would be influenced by the steric and electronic effects of the benzyl and ethoxy groups.

Chemical Reactions Analysis

The reactivity of related benzoxazinone compounds with various nucleophiles suggests that N-benzyl-4-ethoxyaniline could also undergo a variety of chemical reactions, such as nucleophilic substitution or addition reactions, depending on the reaction conditions and the type of reagents used. The formation of amidine salts as reaction intermediates could be a possible pathway for further chemical transformations of N-benzyl-4-ethoxyaniline.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-benzyl-4-ethoxyaniline are not directly reported, the properties of structurally related compounds can provide some insights. For example, the molecular structure analysis of 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole includes experimental and theoretical studies on molecular geometry, vibrational frequencies, and NMR chemical shifts. These types of studies could be applied to N-benzyl-4-ethoxyaniline to predict its physical properties, such as melting point, solubility, and spectroscopic characteristics, as well as its chemical reactivity.

科学研究应用

光电化学性质:聚苯胺,包括聚(邻乙氧基苯胺),N-苄基-4-乙氧基苯胺的衍生物,已对其光电化学和光谱性质进行了研究。这些聚合物显示出显着的光电流曲线,表明在电子和光电器件中具有潜在应用 (Kilmartin & Wright, 1999).

脑 β-淀粉样斑块成像:N-苄基-4-乙氧基苯胺的某些衍生物已被合成并评估为通过正电子发射断层扫描(PET)对阿尔茨海默病中脑 β-淀粉样斑块进行成像的探针。这些衍生物对 Aβ(1-42) 聚集体表现出高亲和力,使其成为诊断阿尔茨海默病的潜在工具 (Cui et al., 2012).

预防脑血管痉挛:研究探索了内皮素受体拮抗剂(包括 N-苄基-4-乙氧基苯胺的衍生物)在预防蛛网膜下腔出血后脑血管痉挛中的应用。这些化合物显示出减少血管收缩幅度的希望,表明具有潜在的治疗应用 (Zuccarello et al., 1996).

晶体生长和表征:与 N-苄基-4-乙氧基苯胺相关的亚苄基苯胺化合物研究导致了室温下晶体的合成和生长。这些研究对于理解这些化合物的物理和化学性质至关重要,对材料科学具有影响 (Subashini et al., 2021).

二元体系中的中间相诱导:已研究了末端烷氧基(如 N-苄基-4-乙氧基苯胺中发现的)对诱导中间相的影响。这项研究对于液晶技术的发展具有重要意义 (Homura, Matsunaga, & Suzuki, 1985).

- 还原酶,一种与糖尿病并发症有关的酶。这些化合物表现出显着的生物活性,突出了它们在治疗应用中的潜力 (Bayrak et al., 2021).

代谢研究:已经对与 N-苄基-4-乙氧基苯胺相关的化合物(如 N-苄基苯乙胺)的代谢进行了研究。了解这些化合物的代谢对于它们在药理学和毒理学中的应用至关重要 (Šuláková et al., 2021).

合成具有抗菌活性的新型衍生物:已经探索了使用 2-乙氧基-(4H)-3,1-苯并恶嗪-4-酮(与 N-苄基-4-乙氧基苯胺相关)合成新的喹唑啉酮衍生物。这些衍生物显示出有希望的抗菌活性 (El-Hashash et al., 2011).

介电弛豫的研究:已经对 4-乙氧基苯胺等分子的介电弛豫时间进行了研究。这些研究对于了解此类分子在不同溶剂和温度下的行为非常重要,这对于它们在电子材料中的应用至关重要 (Singh, 2017).

非线性光学性质:已经使用密度泛函理论研究了 N-苄基-4-乙氧基苯胺衍生物的非线性光学 (NLO) 性质。这些性质对于开发用于光学应用的新材料至关重要 (Kiven et al., 2023).

安全和危害

N-benzyl-4-ethoxyaniline is harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and serious eye irritation . It is also suspected of causing genetic defects . Safety precautions include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

N-benzyl-4-ethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-2-17-15-10-8-14(9-11-15)16-12-13-6-4-3-5-7-13/h3-11,16H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUVBVZMMZMKSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354358 | |

| Record name | N-benzyl-4-ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72753-31-2 | |

| Record name | N-benzyl-4-ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine](/img/structure/B1332424.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1332425.png)

![4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B1332437.png)

![4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid](/img/structure/B1332446.png)

![4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B1332455.png)

![4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1332464.png)

![4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332468.png)

![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1332470.png)